Azido-PEG7-azide

Vue d'ensemble

Description

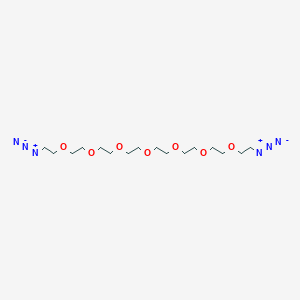

Azido-PEG7-azide is a homobifunctional polyethylene glycol reagent with two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage . This compound is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azido-PEG7-azide can be synthesized through a multi-step process involving the activation of polyethylene glycol with a suitable leaving group, followed by substitution with sodium azide. The reaction typically involves the following steps:

- Activation of polyethylene glycol with a leaving group such as tosyl chloride or mesyl chloride.

- Substitution of the activated polyethylene glycol with sodium azide to introduce the azide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The compound is typically produced in batch processes, with careful control of reaction conditions to optimize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG7-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide groups react with alkynes in the presence of copper(I) catalysts to form 1,2,3-triazoles.

Staudinger Ligation: The azide groups react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

Common Reagents and Conditions

Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.

Phosphines: Used in Staudinger ligation reactions to convert azides to amines.

Major Products Formed

1,2,3-Triazoles: Formed from click chemistry reactions with alkynes.

Amines: Formed from Staudinger ligation reactions with phosphines.

Applications De Recherche Scientifique

Azido-PEG7-azide has a wide range of applications in scientific research, including:

Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids for various applications in biochemistry and molecular biology.

Material Science: Applied in the synthesis of functional materials, including hydrogels and polymeric coatings, for various industrial applications.

Mécanisme D'action

The mechanism of action of Azido-PEG7-azide primarily involves its ability to undergo click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which can be used to link various molecules together. This property is exploited in bioconjugation, drug delivery, and imaging applications to create stable and functional conjugates .

Comparaison Avec Des Composés Similaires

Azido-PEG7-azide is unique due to its homobifunctional nature and the presence of two azide groups. Similar compounds include:

Azido-PEG3-azide: A shorter polyethylene glycol linker with similar reactivity but different solubility and flexibility properties.

Azido-PEG12-azide: A longer polyethylene glycol linker with increased solubility and flexibility compared to this compound.

This compound stands out due to its optimal balance of solubility, flexibility, and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Activité Biologique

Azido-PEG7-azide is a polyethylene glycol (PEG)-based compound characterized by its azide functional groups, which play a crucial role in various bioconjugation applications, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates. This compound facilitates selective targeting and effective drug delivery, making it a valuable tool in chemical biology and therapeutic development.

The biological activity of this compound primarily stems from its ability to engage in click chemistry , specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages, which are essential for constructing complex biomolecular architectures. The azide group enables selective targeting of specific cells, influencing various cellular functions such as signaling pathways and gene expression .

Applications in Drug Development

This compound is particularly significant in the development of PROTACs , which are designed to harness the cell's ubiquitin-proteasome system to degrade specific proteins. The incorporation of this compound into these constructs enhances their therapeutic efficacy by enabling targeted delivery of cytotoxic agents to cancer cells .

Table 1: Comparison of Click Chemistry Methods

| Reaction Type | Characteristics | Advantages |

|---|---|---|

| CuAAC | Requires a copper catalyst | High efficiency, well-studied |

| SPAAC | Catalyst-free, uses strained alkynes | Faster reaction rates, reduced toxicity |

Case Studies

- Antibody-Drug Conjugates : this compound has been utilized to create antibody-drug conjugates that selectively deliver cytotoxic drugs to cancer cells. Studies have shown that these conjugates exhibit increased efficacy compared to traditional therapies due to their targeted approach .

- Metabolic Labeling : In research involving metabolic glycoengineering, this compound has been employed to label cells with azide groups, facilitating the tracking and visualization of cellular processes through SPAAC reactions. This method has proven effective in enhancing the detection of transplanted cells in vivo, providing insights into cell behavior and distribution .

- Hydrogel Applications : Azido-functionalized materials incorporating this compound have been developed for use in hydrogels, enhancing cell adhesion and biocompatibility. These materials have shown promise in tissue engineering applications due to their non-cytotoxic nature and ability to support cell growth .

Research Findings

Recent studies highlight the versatility of this compound in various biochemical applications:

- Cellular Uptake : Research indicates that compounds linked via this compound demonstrate enhanced cellular uptake and retention, leading to improved therapeutic outcomes .

- Stability : The stability of constructs formed using this compound is significantly higher than those formed through traditional methods, reducing off-target effects and increasing specificity .

Table 2: Summary of Key Research Findings

Propriétés

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKODTBPHMGJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.